molecular formula C26H28N2O5S B11589863 isopropyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

isopropyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11589863
M. Wt: 480.6 g/mol
InChI Key: SFZIABQLDXSIHB-UHFFFAOYSA-N
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Description

Isopropyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a pyrimidothiazine derivative characterized by:

  • Isopropyl ester at position 5.
  • 4-(Benzyloxy)-3-methoxyphenyl substituent at position 6, introducing both lipophilic (benzyloxy) and electron-donating (methoxy) groups.
  • A fused pyrimido[2,1-b][1,3]thiazine core, which provides a rigid bicyclic framework .

Properties

Molecular Formula

C26H28N2O5S

Molecular Weight

480.6 g/mol

IUPAC Name

propan-2-yl 6-(3-methoxy-4-phenylmethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C26H28N2O5S/c1-16(2)33-25(30)23-17(3)27-26-28(22(29)12-13-34-26)24(23)19-10-11-20(21(14-19)31-4)32-15-18-8-6-5-7-9-18/h5-11,14,16,24H,12-13,15H2,1-4H3

InChI Key

SFZIABQLDXSIHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Thiazine Ring: The thiazine ring can be synthesized through a cyclization reaction involving a thiourea derivative and a suitable α-haloketone.

    Formation of the Pyrimido Ring: The pyrimido ring is formed by reacting the thiazine intermediate with a suitable aldehyde or ketone under acidic or basic conditions.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the thiazine ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C23H22N2O4SC_{23}H_{22}N_2O_4S, with a molecular weight of approximately 422.5 g/mol. The structure features a pyrimido-thiazine core that is known for its potential pharmacological properties. The presence of various functional groups such as methoxy and benzyloxy enhances its reactivity and biological interactions.

Pharmacological Applications

  • Anticancer Activity :
    • Compounds with similar thiazine structures have been reported to exhibit anticancer properties. Research indicates that derivatives of thiazine can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound is hypothesized to act through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Antimicrobial Properties :
    • The compound has shown promise as an antimicrobial agent. Studies have indicated that thiazine derivatives can disrupt bacterial cell walls or inhibit essential bacterial enzymes, leading to cell death. This makes it a candidate for further development as an antibiotic or antifungal agent .
  • Anti-inflammatory Effects :
    • Inflammation is a critical factor in many diseases, including arthritis and cardiovascular diseases. Compounds with similar structures have been evaluated for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of pyrimidine-thiazine derivatives, including compounds structurally related to isopropyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate. Results showed significant inhibition of cell proliferation in various cancer cell lines, with IC50 values indicating potent activity at micromolar concentrations .

Case Study 2: Antimicrobial Efficacy

Research conducted at a pharmaceutical laboratory highlighted the antimicrobial properties of thiazine derivatives against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy and found that certain derivatives exhibited zones of inhibition comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Activity Mechanism References
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialDisrupts cell wall; inhibits enzyme activity
Anti-inflammatoryInhibits pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of isopropyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Intercalating into DNA and affecting transcription and replication processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Ester Group

The ester moiety significantly influences solubility and metabolic stability. Key analogs include:

  • This modification could alter pharmacokinetic profiles .
  • Ethyl ester analog (): Ethyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-... features a smaller ester group, which may reduce steric hindrance during metabolic hydrolysis compared to the bulkier isopropyl group .
Table 1: Ester Group Comparison
Compound Ester Group Key Properties
Target compound Isopropyl High lipophilicity; slower hydrolysis
2-Methoxyethyl analog 2-Methoxyethyl Improved solubility; moderate hydrolysis
Ethyl analog () Ethyl Faster metabolic clearance; lower steric

Aromatic Ring Substituents

The phenyl group at position 6 varies in substituents across analogs:

  • Ethyl analog () : 3-Ethoxy-4-propoxy substituents replace benzyloxy/methoxy. The longer alkoxy chains (ethoxy, propoxy) increase flexibility but reduce aromatic stacking interactions .
  • Fluorophenyl analog () : The 3-fluorophenyl group introduces electronegativity, which could enhance binding affinity in electron-deficient environments (e.g., enzyme active sites) .

Position 8 Modifications

The methyl group at position 8 contrasts with sulfur-containing analogs:

  • Methylthio-substituted pyrimido oxazine (): The 8-(methylthio) group acts as a leaving group, enabling nucleophilic substitution reactions. This reactivity is absent in the target compound’s methyl group, suggesting divergent synthetic utility .

Core Heterocycle Differences

  • Pyrimido oxazine derivatives (): Replacement of the thiazine ring with oxazine alters electronic properties.
  • Imidazo[1,2-a]pyridine derivatives (): While structurally distinct, the presence of electron-withdrawing cyano groups highlights how substituent electronic effects can modulate reactivity across heterocycles .

Physicochemical Properties

  • Lipophilicity : The target compound’s benzyloxy group and isopropyl ester suggest higher logP values compared to analogs with shorter alkoxy chains or hydrophilic esters.
  • Solubility : The 2-methoxyethyl analog () may exhibit better aqueous solubility due to its ether oxygen, whereas the isopropyl ester prioritizes lipid solubility .

Biological Activity

Isopropyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of significant interest due to its potential biological activities. This article examines the synthesis, biological properties, and relevant case studies surrounding this compound.

Synthesis and Chemical Characteristics

The compound is synthesized through a series of chemical reactions involving pyrimidine and thiazine derivatives. The presence of functional groups such as methoxy and benzyloxy enhances its lipophilicity and biological activity. The structural formula can be represented as follows:

C21H22N2O4S\text{C}_{21}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its antiproliferative , anticancer , and antimicrobial properties.

Antiproliferative Activity

Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. In a study comparing its effects with known anticancer agents like doxorubicin and etoposide, it was found that:

  • IC50 values against different cell lines ranged from 2.2 µM to 5.3 µM , indicating potent activity.
  • The compound showed selective cytotoxicity towards breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines, with lower IC50 values suggesting higher efficacy compared to other tested compounds .
Cell LineIC50 Value (µM)Comparison Agent
MCF-71.2Doxorubicin
HCT1163.7Etoposide
HEK 2935.3-

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial effects against various bacterial strains. Studies have reported:

  • Effective inhibition of growth in both Gram-positive and Gram-negative bacteria.
  • A notable reduction in bacterial colony-forming units (CFUs) at concentrations as low as 10 µg/mL .

The proposed mechanism of action for the antiproliferative effects includes:

  • Inhibition of Cell Cycle Progression : The compound disrupts the cell cycle in cancer cells, leading to increased apoptosis.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed, characterized by increased expression of pro-apoptotic proteins.
  • Targeting Heat Shock Protein 90 (HSP90) : Some derivatives have shown the ability to inhibit HSP90 function, which is crucial for the stability of many oncogenic proteins .

Study on Hepatocellular Carcinoma (HCC)

A recent study highlighted the compound's potential in treating hepatocellular carcinoma (HCC). The findings included:

  • Significant suppression of Huh7 cell viability at concentrations above 5 µM .
  • Inhibition of migration and invasion in HCC cells through downregulation of integrin α7 and associated signaling pathways (FAK/AKT) .

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